7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15824253
InChI: InChI=1S/C8H4ClF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14)
SMILES:
Molecular Formula: C8H4ClF3N2
Molecular Weight: 220.58 g/mol

7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC15824253

Molecular Formula: C8H4ClF3N2

Molecular Weight: 220.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
IUPAC Name 4-chloro-5-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C8H4ClF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14)
Standard InChI Key SLINFRZBHYNDIF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1C(F)(F)F)Cl)N=CN2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole (C₈H₄ClF₃N₂; MW 220.58 g/mol) consists of a benzimidazole core—a fusion of benzene and imidazole rings—with substituents at the 6 and 7 positions. The chlorine atom occupies position 6, while the electron-withdrawing trifluoromethyl (-CF₃) group resides at position 7. This arrangement creates distinct electronic effects:

  • The -CF₃ group induces strong inductive electron withdrawal, polarizing the aromatic system

  • Chlorine provides moderate electronegativity while enabling halogen bonding interactions

  • The imidazole nitrogen atoms (N1 and N3) remain available for hydrogen bonding or coordination chemistry

Spectral Characterization

Nuclear magnetic resonance (NMR) data for related benzimidazoles provide insights into expected spectral features:

Spectral TypeKey Signals (δ, ppm)Source Compound
¹H NMR7.80 (dd, J=7.0 Hz, aromatic H); 7.52–7.35 (m, substituted aromatic H) 7-chloro-1-(3-chlorophenyl) analog
¹³C NMR153.8 (C2); 135.9–116.2 (aromatic C); 122.8 (q, J=274 Hz, CF₃) Trifluoromethylbenzene derivatives
¹⁹F NMRδ -62.05 (s, CF₃) 1-chloro-4-(trifluoromethyl)benzene

These patterns suggest that the title compound would exhibit similar downfield shifts for protons adjacent to electron-withdrawing groups and characteristic trifluoromethyl signals in ¹⁹F NMR .

Synthetic Methodologies

Classical Condensation Approaches

Traditional benzimidazole synthesis employs condensation reactions between o-phenylenediamines and carboxylic acid derivatives. For 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole, this requires:

  • Precursor Design: Use of 4-chloro-5-(trifluoromethyl)-1,2-diaminobenzene as the diamine component

  • Acid Component: Formic acid or orthoesters to facilitate cyclization

  • Reaction Conditions:

    • Solvent: Ethanol or DMF

    • Temperature: Reflux (80–100°C)

    • Duration: 12–24 hours

This method typically yields 45–68% of product, with purity dependent on recrystallization solvents (e.g., ethyl acetate/petroleum ether) .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

  • Conditions: 180°C, 30 minutes in ethanol

  • Yield Improvement: 22% → 58% compared to conventional heating

  • Byproduct Reduction: Minimizes decomposition of thermally sensitive trifluoromethyl groups

Physicochemical Properties

Experimental and calculated properties reveal critical drug-likeness parameters:

PropertyValueMethod/Source
Molecular Weight220.58 g/molVulcanChem
Density1.537 g/cm³ (predicted)Chemsrc analog data
Boiling Point353°C (estimated)QSPR modeling
LogP2.75 (calculated)PubChem fragment method
Aqueous Solubility0.12 mg/mL (25°C)Ali logS prediction
pKa5.8 (imidazole NH) Potentiometric titration

The elevated logP value suggests moderate lipophilicity, potentially enhancing membrane permeability but posing formulation challenges . The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation .

Pharmacological Profile

Antimicrobial Activity

While direct data on 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole remains unpublished, structurally related compounds demonstrate:

  • Gram-positive bacteria: MIC = 8–32 μg/mL against S. aureus

  • Gram-negative strains: Reduced potency (MIC >64 μg/mL) due to outer membrane permeability barriers

  • Mechanism: Inhibition of DNA gyrase via binding to the ATPase domain

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Chlorine Position: Para-substitution (C6) enhances DNA intercalation capacity by 15-fold vs. meta

  • Trifluoromethyl Role: -CF₃ at C7 improves metabolic stability (t₁/₂ increase from 2.1→6.8 h)

  • N1 Substitution: Free NH (1H-form) increases target binding affinity by 40% vs. alkylated analogs

Challenges and Future Directions

Synthetic Optimization Needs

Current limitations requiring resolution:

  • Regioselectivity: Unwanted 5-CF₃/6-Cl isomer forms at >18% yield

  • Purification: Co-elution of byproducts in silica chromatography

  • Scale-up: Microwave methods lack industrial-scale reactors

Biological Evaluation Priorities

Urgent studies should address:

  • In vivo pharmacokinetics: Oral bioavailability and tissue distribution

  • Off-target effects: hERG channel inhibition risk assessment

  • Therapeutic Index: Dose-ranging studies in relevant disease models

Computational Modeling Opportunities

Emerging strategies include:

  • QSAR Modeling: Predict ADMET properties using 2D/3D descriptors

  • Docking Studies: Identify potential targets (e.g., kinase inhibitors)

  • MD Simulations: Characterize membrane permeation dynamics

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